Cas no 3486-67-7 (Palmatine)
Palmatine Chemical and Physical Properties
Names and Identifiers
-
- 2,3,9,10-TETRAMETHOXY-5,6-DIHYDRO-ISOQUINO[3,2-A]ISOQUINOLINYLIUM
- PALMATINE
- 7,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-berbiniu
- 7,8,13,13a-tetrahydro-2,3,9,10-tetramethoxyberbinium
- g)quinolizinium,5,6-dihydro-2,3,9,10-tetramethoxy-dibenzo(
- o,o-dimethyldemethyleneberberine palmatin
- Dibenzo[a,g]quinolizinium,5,6-dihydro-2,3,9,10-tetramethoxy-
- Palmatine chloride
- berbericinine
- Burasaine
- Calystigine
- Common fibraurea stem
- FIBRAURETIN
- Hindarinine
- o,o-dimethyldemethyleneberberine
- palmatin
- [ "" ]
- Danshen Extract
- C21H22NO4
- 2,3,9,10-tetramethoxy-5,6-dihydroisoquino[3,2-a]isoquinolinium
- 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
- Fibrauretin chloride
- MLS002153886
- Depiline
- 5,6-Dihydro-2,3,9,10-tetramethoxydibenzo[a,g]quinolizinium
- MLSMR
- SMR001233237
- Palmatine
-
- MDL: MFCD00221758
- Inchi: 1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1
- InChI Key: QUCQEUCGKKTEBI-UHFFFAOYSA-N
- SMILES: COC1C(OC)=C2C(C=C3C4C=C(OC)C(OC)=CC=4CC[N+]3=C2)=CC=1
- BRN: 1555498
Computed Properties
- Exact Mass: 352.15500
- Monoisotopic Mass: 352.15488318 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 352.4
- XLogP3: 3.7
- Topological Polar Surface Area: 40.8
Experimental Properties
- Color/Form: Yellow powder
- Melting Point: 215-219°C
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 40.80000
- LogP: 3.38480
- Vapor Pressure: No data available
Palmatine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at room temperature
Palmatine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Palmatine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111383-20mg |
Palmatine |
3486-67-7 | ,≥97% | 20mg |
¥46.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111383-250mg |
Palmatine |
3486-67-7 | ,≥97% | 250mg |
¥122.90 | 2023-09-01 | |
| ChemFaces | CFN98459-20mg |
Palmatine |
3486-67-7 | >=98% | 20mg |
$40 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM2395-25g |
Palmatine |
3486-67-7 | ≥95% | 25g |
¥420.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM2395-5g |
Palmatine |
3486-67-7 | ≥95% | 5g |
¥120.00元 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3769-25mg |
Palmatine |
3486-67-7 | 98.26% | 25mg |
¥794.98 | 2025-04-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018628-25g |
Palmatine |
3486-67-7 | 97% | 25g |
¥299 | 2025-04-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018628-5g |
Palmatine |
3486-67-7 | 97% | 5g |
¥89 | 2025-04-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019556-20mg |
Palmatine |
3486-67-7 | 20mg |
¥39 | 2024-05-24 | ||
| ChemScence | CS-0013950-5mg |
Palmatine |
3486-67-7 | 5mg |
$50.0 | 2022-04-27 |
Palmatine Suppliers
Palmatine Related Literature
-
Wenhua Qiao,Lu Wang,Baoxian Ye,Gaiping Li,Jianjun Li Analyst 2015 140 7974
-
Shun Liu,Yan Chen,Lijuan Gu,Yongxia Li,Bingyi Wang,Jie Hao,Hui Zhu,Heran Li,Shilin Yang,Susumu Kitanaka Anal. Methods 2013 5 4506
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Guanghui Liu,Wei He,Hao Cai,Xiuman Sun,Waner Hou,Manna Lin,Zhiyong Xie,Qiongfeng Liao Anal. Methods 2014 6 2998
-
Yuanbin Li,Zuchen Pan,Binshen Wang,Wen Yu,Siwei Song,Huanhuan Feng,Weiwei Zhao,Jiaheng Zhang New J. Chem. 2020 44 9172
-
Junyi Chen,Longming Chen,Yahan Zhang,Liang Zhao,Ming Dong,Zhao Meng,Qingbin Meng,Chunju Li Chem. Commun. 2022 58 3370
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Protoberberine alkaloids and derivatives Protoberberine alkaloids and derivatives
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Protoberberine alkaloids and derivatives
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Palmatine
Introduction to Palmatine (CAS No. 3486-67-7) in Modern Pharmaceutical Research
Palmatine, a naturally occurring alkaloid, is a derivative of berberine and is primarily extracted from the roots of Coptis chinensis and Phellodendron amurense. With the chemical formula C20H19N3O2, its CAS number is 3486-67-7, which uniquely identifies it in scientific literature and databases. This compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications.
The pharmacological properties of palmatine have been extensively studied, particularly for its role in modulating various cellular processes. Recent research has highlighted its anti-inflammatory, antioxidant, and antimicrobial effects, making it a promising candidate for the development of novel therapeutic agents. The compound's ability to interact with multiple targets in the body has sparked interest in its potential use against a range of diseases, including neurodegenerative disorders and metabolic syndromes.
In the realm of neurology, palmatine has shown significant promise in preclinical studies. Its neuroprotective effects have been linked to its ability to inhibit oxidative stress and reduce neuroinflammation. These properties are particularly relevant in the context of Alzheimer's disease and Parkinson's disease, where oxidative damage and inflammation play crucial roles in disease progression. Studies have demonstrated that palmatine can cross the blood-brain barrier, suggesting its potential for treating central nervous system disorders directly.
Beyond neurology, palmatine has been investigated for its metabolic benefits. Research indicates that it can improve insulin sensitivity and enhance glucose uptake in adipose tissues. These effects make it a valuable candidate for the management of type 2 diabetes and related metabolic syndromes. Additionally, palmatine's anti-inflammatory properties have been explored in the context of cardiovascular diseases, where chronic inflammation is a key contributing factor.
The antimicrobial activity of palmatine has also been a focus of recent studies. It has demonstrated efficacy against various bacterial and fungal strains, including multidrug-resistant species. This property is particularly significant in an era where antibiotic resistance is becoming increasingly prevalent. The mechanism behind palmatine's antimicrobial action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
In terms of drug development, palmatine's structural features make it an attractive scaffold for designing novel therapeutic compounds. Its alkaloid backbone provides a basis for further chemical modifications that can enhance its pharmacological properties while minimizing side effects. Collaborative efforts between academia and industry are underway to explore these possibilities, with the aim of bringing new treatments to market.
The safety profile of palmatine has been another area of interest. Clinical trials have shown that it exhibits low toxicity at therapeutic doses, with minimal side effects reported. This makes it a promising candidate for further clinical development compared to other compounds with similar biological activities but higher toxicity profiles. However, as with any potential therapeutic agent, long-term studies are necessary to fully understand its safety and efficacy.
The future directions for palmatine research are multifaceted. Ongoing studies aim to elucidate its precise mechanisms of action across different biological systems. Advances in computational chemistry and molecular modeling are being leveraged to predict how palmatine interacts with biological targets at the molecular level. These insights could guide the design of more potent derivatives with improved therapeutic profiles.
Moreover, interdisciplinary approaches combining traditional herbal medicine knowledge with modern pharmacological techniques are being employed to optimize palmatine extraction and formulation processes. This holistic approach ensures that traditional wisdom is integrated with cutting-edge scientific methods, leading to more effective and sustainable utilization of this natural compound.
In conclusion, palmatine (CAS No. 3486-67-7) represents a fascinating compound with broad therapeutic potential. Its diverse biological activities, coupled with its favorable safety profile, make it a compelling candidate for further research and development. As our understanding of its mechanisms and applications continues to grow, so too will its role in addressing some of the most pressing challenges in modern medicine.
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